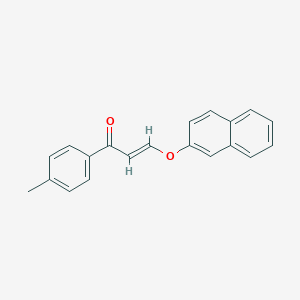![molecular formula C17H19ClN2O3S B214964 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as BTPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTPD is a member of the thioxodihydropyrimidine family of compounds and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
科学的研究の応用
BTPD has been the subject of extensive scientific research due to its potential applications in drug development. Studies have shown that BTPD exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. BTPD has also been shown to inhibit the growth of cancer cells and induce apoptosis, indicating its potential as an anti-cancer agent.
作用機序
The mechanism of action of BTPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory and tumor pathways. BTPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BTPD has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
BTPD has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that BTPD exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BTPD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BTPD has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
BTPD has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activities, making it a potentially useful tool for studying various disease pathways. Another advantage is that it is relatively easy to synthesize in the laboratory. However, one limitation is that BTPD is not readily available commercially, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of BTPD and its potential applications in drug development.
将来の方向性
There are several future directions for research on BTPD. One direction is to further investigate the mechanism of action of BTPD and its potential applications in drug development. Another direction is to explore the potential use of BTPD in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, further studies are needed to evaluate the safety and toxicity of BTPD in vivo. Overall, BTPD is a promising compound with potential applications in drug development, and further research is needed to fully understand its biological activities and potential therapeutic applications.
合成法
The synthesis of BTPD involves a multi-step process that includes the reaction of 3-chloro-4-(butan-2-yloxy)benzaldehyde with thiourea followed by cyclization with acetic anhydride. The resulting product is then subjected to a series of purification steps to obtain pure BTPD. This synthesis method has been optimized to yield high purity BTPD in good yields.
特性
製品名 |
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C17H19ClN2O3S |
分子量 |
366.9 g/mol |
IUPAC名 |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H19ClN2O3S/c1-5-10(2)23-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(24)20(4)16(12)22/h6-10H,5H2,1-4H3 |
InChIキー |
NFXMAPUGUCCZAN-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
正規SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)



![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)